(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid
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Overview
Description
(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C10H14BNO4. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. It is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with an isopropyl group and a methoxycarbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid typically involves the borylation of a suitable pyridine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo a reaction with an organolithium or Grignard reagent to form the corresponding organometallic intermediate, which is then treated with a boron reagent such as trimethyl borate or pinacolborane to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Reagents like alkyl halides, acyl chlorides, or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), alcohols or ketones (from oxidation), and various substituted pyridines (from substitution reactions).
Scientific Research Applications
(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid has diverse applications in scientific research:
Biology: Boronic acids are known to interact with biological molecules such as enzymes and receptors, making them useful in the design of enzyme inhibitors and probes.
Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boronic acid moieties.
Industry: It finds applications in the production of advanced materials, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of (2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex, facilitated by the base.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
3-Pyridinylboronic acid: Similar structure but lacks the isopropyl and methoxycarbonyl groups.
5-Methoxy-3-pyridineboronic acid pinacol ester: Contains a methoxy group and a pinacol ester instead of the methoxycarbonyl group.
Uniqueness
(2-Isopropyl-5-(methoxycarbonyl)pyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in chemical reactions. The presence of the isopropyl and methoxycarbonyl groups can provide steric and electronic effects that differentiate it from other boronic acids.
Properties
Molecular Formula |
C10H14BNO4 |
---|---|
Molecular Weight |
223.04 g/mol |
IUPAC Name |
(5-methoxycarbonyl-2-propan-2-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO4/c1-6(2)9-8(11(14)15)4-7(5-12-9)10(13)16-3/h4-6,14-15H,1-3H3 |
InChI Key |
ZYLRQSYWNVNCKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C(C)C)C(=O)OC)(O)O |
Origin of Product |
United States |
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